

The Impact of Remodelin on N-acetyltransferase 10 (NAT10): A Technical Guide

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Compound of Interest

Compound Name: *Remodelin*

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Executive Summary

N-acetyltransferase 10 (NAT10) is a crucial enzyme implicated in a variety of cellular processes, including RNA acetylation, DNA replication and repair, and cell cycle regulation. Its overexpression is associated with numerous pathologies, most notably cancer and progeria. **Remodelin**, a small molecule, has been widely studied as a NAT10 inhibitor, demonstrating significant effects on cancer cell proliferation, apoptosis, and metastasis, as well as showing promise in models of Hutchinson-Gilford progeria syndrome. This technical guide provides an in-depth overview of the impact of **Remodelin** on NAT10, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. A critical perspective on the specificity of **Remodelin** as a direct NAT10 inhibitor is also presented, reflecting the ongoing scientific discourse.

Mechanism of Action of Remodelin on NAT10

Remodelin has been primarily characterized as an inhibitor of NAT10.[1] NAT10 is the only known enzyme responsible for N4-acetylcytidine (ac4C) modification on RNA, which plays a role in RNA stability and translation.[2] By inhibiting NAT10, **Remodelin** is thought to disrupt these essential cellular functions, leading to its observed anti-cancer and anti-aging effects.

However, it is crucial to note that the direct and specific inhibitory effect of **Remodelin** on NAT10's RNA acetyltransferase activity has been questioned. Some studies suggest that

Remodelin may act as a cryptic assay interference compound with the potential to interact with multiple protein targets.[3][4] These findings indicate that the phenotypic effects of **Remodelin** may not be solely attributable to the inhibition of NAT10-catalyzed RNA acetylation.[3] Despite this controversy, **Remodelin** remains a valuable tool for studying NAT10-related cellular processes, and its effects are consistently linked to the modulation of pathways regulated by NAT10.

Quantitative Data on the Effects of Remodelin

The following tables summarize the quantitative effects of **Remodelin** on various cell lines and in vivo models as reported in the scientific literature.

Table 1: In Vitro Effects of **Remodelin** on Cancer Cell Lines

Cell Line	Cancer Type	Remodelin Concentration	Observed Effect	Reference
PC-3, VCaP	Prostate Cancer	20 μ M	Significantly decreased cell proliferation over 7 days.	[1]
PC-3, DU145, VCaP	Prostate Cancer	2, 10, 20, 40 μ M	Dose-dependent attenuation of proliferation at 48 hours.	[1]
Breast Cancer Cell Lines	Breast Cancer	2.5, 5.0, 7.5, 10.0 μ M	Synergistically reduced cell viability with doxorubicin.	[5]
NSCLC Cell Lines	Non-Small Cell Lung Cancer	Not Specified	Attenuated proliferation, invasion, and migration.	[6][7]
Hepatocellular Carcinoma Cell Lines	Hepatocellular Carcinoma	Not Specified	Increased chemosensitivity to doxorubicin.	[8]

Table 2: In Vivo Effects of **Remodelin**

Model	Condition	Remodelin Dosage	Observed Effect	Reference
Nude Mice with PC-3 Xenografts	Prostate Cancer	2 mg/kg or 20 mg/kg	Dose-dependent inhibition of tumor growth.	[1]
HGPS Mouse Model	Hutchinson-Gilford Progeria Syndrome	Not Specified	Increased life span and improved cardiovascular health.	[9]
Nude Mice with A549 Xenografts	Non-Small Cell Lung Cancer	Not Specified	Inhibited tumor growth, comparable to shNAT10.	[7]

Key Cellular Processes Modulated by Remodelin via NAT10

DNA Replication

Remodelin-mediated inhibition of NAT10 has been shown to slow down DNA replication in prostate cancer cells.[1] This is attributed to the direct involvement of NAT10 in the DNA replication complex, where it interacts with proteins like CDC6.[1] Inhibition of NAT10 by **Remodelin** leads to reduced levels of CDC6, thereby impairing DNA replication.[1]

Epithelial-Mesenchymal Transition (EMT)

Remodelin has been demonstrated to reverse the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[5][6][7] In breast cancer and non-small cell lung cancer cells, **Remodelin** treatment leads to the upregulation of the epithelial marker E-cadherin and downregulation of mesenchymal markers like vimentin and N-cadherin.[5][6][7] This reversal of EMT contributes to the observed reduction in cancer cell invasion and migration.

Apoptosis and Cell Cycle Arrest

Targeting NAT10 with **Remodelin** can induce apoptosis and cell cycle arrest in cancer cells. In acute myeloid leukemia cells, **Remodelin** treatment leads to G1 phase cell cycle arrest. This is associated with decreased expression of key cell cycle proteins like CDK2, CDK4, CyclinD1, and Cyclin E, and increased expression of p16 and p21.

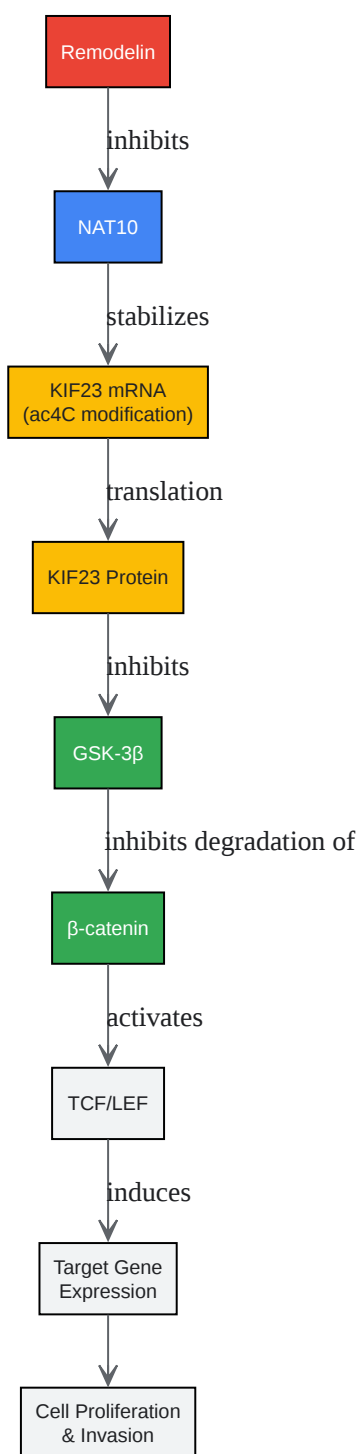
Hutchinson-Gilford Progeria Syndrome (HGPS)

In cellular and animal models of HGPS, a premature aging syndrome, **Remodelin** has shown significant therapeutic potential.[2][9][10] It improves nuclear architecture, reduces DNA damage markers, and enhances cell fitness in HGPS-derived cells.[10] In HGPS mouse models, oral administration of **Remodelin** extends lifespan and ameliorates cardiovascular pathologies.[9]

Signaling Pathways Influenced by Remodelin and NAT10

Wnt/ β -catenin Signaling Pathway

NAT10 has been shown to regulate the Wnt/ β -catenin signaling pathway, which is crucial for cancer progression.[11][12][13][14] NAT10 can mediate the stability of KIF23 mRNA through ac4C modification, leading to the activation of the Wnt/ β -catenin pathway and subsequent translocation of β -catenin to the nucleus.[11][13] **Remodelin**, by inhibiting NAT10, can disrupt this cascade.

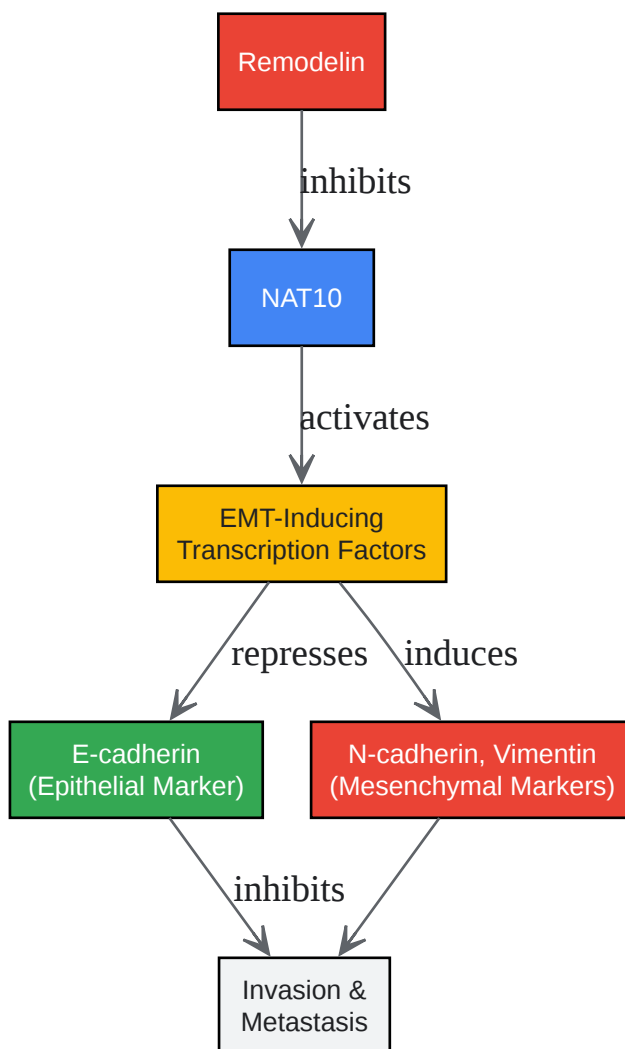


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Figure 1: Remodelin's impact on the NAT10-regulated Wnt/β-catenin pathway.

Epithelial-Mesenchymal Transition (EMT) Pathway

The inhibition of NAT10 by **Remodelin** directly impacts the expression of key EMT markers, suggesting a role in regulating this pathway.



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